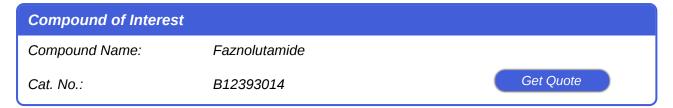


Fezolinetant Demonstrates Improved Sleep Quality Over Placebo in Clinical Trials

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New analyses from pivotal Phase 3 trials indicate that fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, provides a beneficial effect on sleep quality compared to placebo in women experiencing vasomotor symptoms (VMS) associated with menopause. These findings, primarily from the SKYLIGHT 1 and SKYLIGHT 2 studies, highlight the potential of this non-hormonal treatment to address the sleep disturbances that frequently accompany VMS.

Sleep disturbances are a well-documented consequence of VMS, with night sweats often leading to frequent awakenings and fragmented sleep. Fezolinetant, by targeting the underlying pathophysiology of VMS, has shown a positive impact on sleep-related outcomes.[1]

Quantitative Analysis of Sleep Quality Parameters

The efficacy of fezolinetant on sleep was assessed using several patient-reported outcome (PRO) measures. Pooled data from the SKYLIGHT 1 and 2 studies provide a comprehensive overview of these improvements.



Sleep Assessment	Treatment Group	Outcome at Week 12
PROMIS Sleep Disturbance - Short Form 8b (PROMIS SD SF 8b)	Fezolinetant 30 mg	Least Squares (LS) Mean Difference vs. Placebo: -0.6 (95% CI: -1.7, 0.4)[2]
Fezolinetant 45 mg	LS Mean Difference vs. Placebo: -1.5 (95% CI: -2.5, -0.5)[2]	
PROMIS Sleep-Related Impairment - Short Form 8a (PROMIS SRI SF 8a)	Fezolinetant 30 mg	LS Mean Difference vs. Placebo: -1.1 (95% CI: -2.1, -0.1)[2]
Fezolinetant 45 mg	LS Mean Difference vs. Placebo: -1.3 (95% CI: -2.3, -0.3)[2]	
Patient Global Impression of Change in Sleep Disturbance (PGI-C SD)	Placebo	33.6% felt much/moderately better[2]
Fezolinetant 30 mg	40.1% felt much/moderately better[2]	
Fezolinetant 45 mg	51.0% felt much/moderately better[2]	_
Patient Global Impression of Severity in Sleep Disturbance (PGI-S SD)	Placebo	44.0% had severe/moderate problems[2]
Fezolinetant 30 mg	41.1% had severe/moderate problems[2]	
Fezolinetant 45 mg	36.6% had severe/moderate problems[2]	

In the SKYLIGHT 2 trial, the 45 mg dose of fezolinetant showed a statistically significant reduction in the PROMIS SD SF 8b total score compared to placebo at weeks 4 and 12 (p \leq 0.01).[3] While improvements were observed in the SKYLIGHT 1 study, they did not



consistently reach statistical significance for the key secondary endpoint of sleep disturbance. [3][4][5] However, further analyses of PGI-C SD and PGI-S SD from SKYLIGHT 1 did show a higher proportion of patients in both fezolinetant groups reporting improvements compared to placebo.[4][5][6]

Experimental Protocols

The data on fezolinetant's effect on sleep are derived from the robust methodologies of the SKYLIGHT 1 and SKYLIGHT 2 Phase 3 clinical trials.

Study Design: Both SKYLIGHT 1 and SKYLIGHT 2 were double-blind, placebo-controlled studies.[2] Participants were randomized to receive either placebo, fezolinetant 30 mg, or fezolinetant 45 mg once daily for a 12-week treatment period.[2] This was followed by a 40-week active treatment extension period.[6][7]

Participant Population: The studies enrolled individuals assigned female at birth, aged 40 to 65 years, who were seeking treatment for moderate-to-severe VMS associated with menopause.

[2]

Outcome Measures: Sleep quality was a key secondary endpoint, evaluated through various validated patient-reported outcome questionnaires:

- Patient-Reported Outcomes Measurement Information System Sleep Disturbance Short Form 8b (PROMIS SD SF 8b): Assesses perceptions of sleep quality and disturbance over the previous seven days.[3]
- Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment -Short Form 8a (PROMIS SRI SF 8a): Measures the impact of sleep impairments on daily functioning.[3][2]
- Patient Global Impression of Change/Severity in Sleep Disturbance (PGI-C SD and PGI-S SD): Assesses the patient's overall perception of change and severity of their sleep disturbance.[2][6]

Assessments were conducted at baseline, week 4, and week 12.[2]

Signaling Pathway and Experimental Workflow



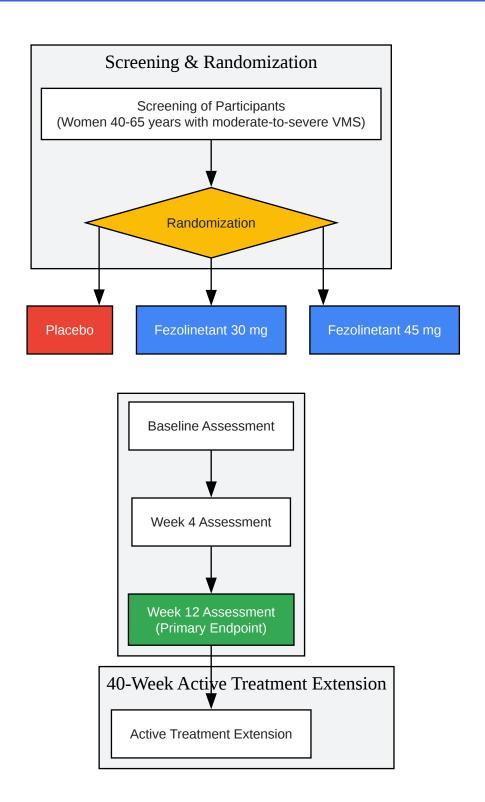
To visually represent the underlying mechanisms and study design, the following diagrams are provided.



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Caption: Fezolinetant's Mechanism of Action on Sleep.





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Caption: SKYLIGHT 1 & 2 Experimental Workflow.



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